![molecular formula C13H10N4O7S B2932268 Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate CAS No. 324538-47-8](/img/structure/B2932268.png)
Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C13H10N4O7S . It is a derivative of 3,5-dinitrobenzoic acid .
Synthesis Analysis
The synthesis of this compound might involve the reaction of 3,5-dinitrobenzoic acid with ethylamine and a thiazole derivative. The 3,5-dinitrobenzoic acid can be obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, an ethyl ester group, and a 3,5-dinitrobenzoyl group . The presence of the nitro groups and the benzoyl group could contribute to its reactivity and properties.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new drugs to treat infections caused by bacteria and fungi.
Antiviral Activity
Thiazole compounds have also been found to have antiviral properties . This suggests potential use in the treatment of viral infections.
Diuretic Activity
Some thiazole derivatives have been found to have diuretic effects . Diuretics help the body get rid of excess fluid and are used to treat a variety of conditions, including high blood pressure and heart failure.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant activity . This suggests potential use in the treatment of conditions characterized by seizures, such as epilepsy.
Neuroprotective Activity
Thiazole compounds have shown neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic effects . This suggests potential use in the treatment of cancer.
Mechanism of Action
Target of Action
The primary target of ethyl 2-(3,5-dinitrobenzamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether suggests that it may have good absorption and distribution characteristics
Result of Action
The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis , Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .
Action Environment
The action of ethyl 2-(3,5-dinitrobenzamido)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy may vary depending on the solvent used Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances.
properties
IUPAC Name |
ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7S/c1-2-24-12(19)10-6-25-13(14-10)15-11(18)7-3-8(16(20)21)5-9(4-7)17(22)23/h3-6H,2H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWFSCHUXJMROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.